2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
Description
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked via a sulfanyl (-S-) group to an ethanone moiety substituted with a 3,4-dimethoxyphenyl group. The oxadiazole ring is further substituted at the 5-position with a 4-bromophenyl group.
Properties
Molecular Formula |
C18H15BrN2O4S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O4S/c1-23-15-8-5-12(9-16(15)24-2)14(22)10-26-18-21-20-17(25-18)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
GDLJQKUCYKLTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes:
Industrial Production:: Industrial-scale production methods for this compound may vary, but they typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the phenyl and bromophenyl groups are possible.
Alkylating Agents: Used for S-alkylation.
Reduction Agents: Employed for ketone reduction.
Major Products:: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: As a precursor for drug development or materials synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with other heterocycles, such as 1,2,4-triazoles (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ). In contrast, 1,3,4-oxadiazoles are more electron-deficient, favoring π-π stacking and charge-transfer interactions.
Substituent Effects
- Halogen Substituents : The 4-bromophenyl group in the target compound contrasts with 4-fluorophenyl substituents in pyrazole derivatives (). Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine, which is more electronegative but smaller .
- Methoxy vs. Ethoxy Groups: The 3,4-dimethoxyphenyl group in the target compound differs from the 4-ethoxybenzyl and 4-methoxyphenyl groups in 2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone (). Dimethoxy groups increase hydrophilicity and electron-donating effects compared to mono-methoxy or ethoxy substituents .
Sulfanyl Linkage and Ethanone Moieties
The sulfanyl (-S-) bridge and ethanone group are conserved across analogs (e.g., ). This linkage may confer conformational flexibility or enable disulfide bond formation under redox conditions. The ethanone moiety’s carbonyl group can participate in hydrogen bonding or act as a metabolic liability in biological contexts .
Data Table: Structural and Functional Comparison
Research Implications
- Physicochemical Properties: The dimethoxy groups may improve aqueous solubility relative to ’s mono-methoxy analog, while bromine could enhance binding affinity in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
